5-Methoxy-2-(trifluoromethoxy)phenylboronic acid
Overview
Description
5-Methoxy-2-(trifluoromethoxy)phenylboronic acid: is an organoboron compound with the molecular formula C8H8BF3O4 . This compound is notable for its use in various chemical reactions, particularly in the field of organic synthesis. It is often employed as a reagent in Suzuki-Miyaura cross-coupling reactions, which are pivotal in forming carbon-carbon bonds.
Scientific Research Applications
Chemistry: In chemistry, 5-Methoxy-2-(trifluoromethoxy)phenylboronic acid is widely used in the synthesis of complex organic molecules. It is a key reagent in Suzuki-Miyaura cross-coupling reactions, which are essential for constructing biaryl structures in pharmaceuticals and agrochemicals .
Biology and Medicine: This compound is used in the development of biologically active molecules. It aids in the synthesis of potential drug candidates by facilitating the formation of carbon-carbon bonds .
Industry: In the industrial sector, this compound is used in the production of advanced materials and polymers. Its role in the synthesis of electronic materials and specialty chemicals is also significant .
Mechanism of Action
Target of Action
The primary target of 5-Methoxy-2-(trifluoromethoxy)phenylboronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . The compound acts as an organoboron reagent in this process .
Mode of Action
The compound interacts with its targets through two key processes: oxidative addition and transmetalation . In oxidative addition, palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . In transmetalation, the compound, which is a formally nucleophilic organic group, is transferred from boron to palladium .
Biochemical Pathways
The compound affects the Suzuki–Miyaura coupling reaction pathway . This pathway involves the conjoining of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The compound’s role in this pathway leads to the formation of new carbon–carbon bonds .
Pharmacokinetics
It’s known that the compound is relatively stable and readily prepared . It’s also generally environmentally benign . More research is needed to fully understand the compound’s ADME properties and their impact on bioavailability.
Result of Action
The compound’s action results in the formation of new carbon–carbon bonds through the Suzuki–Miyaura coupling reaction . This can lead to the synthesis of various biologically active molecules , contributing to diverse chemical reactions and biological processes.
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the compound is stored under inert gas (nitrogen or Argon) at 2-8°C for optimal stability . Additionally, the Suzuki–Miyaura coupling reaction conditions, which are exceptionally mild and functional group tolerant, can also impact the compound’s action .
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methoxy-2-(trifluoromethoxy)phenylboronic acid typically involves the reaction of 5-methoxy-2-(trifluoromethoxy)phenyl magnesium bromide with trimethyl borate, followed by hydrolysis. The reaction conditions usually require an inert atmosphere, such as nitrogen or argon, and low temperatures to prevent decomposition .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated systems for the addition of reagents and temperature control is common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 5-Methoxy-2-(trifluoromethoxy)phenylboronic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding phenols.
Reduction: It can be reduced to form boronic esters.
Substitution: It participates in nucleophilic substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Palladium catalysts and bases like potassium carbonate are typically employed in Suzuki-Miyaura reactions.
Major Products Formed:
Oxidation: Formation of phenols.
Reduction: Formation of boronic esters.
Substitution: Formation of biaryl compounds in Suzuki-Miyaura reactions.
Comparison with Similar Compounds
- Phenylboronic acid
- 4-Methoxyphenylboronic acid
- 2-Trifluoromethoxyphenylboronic acid
Comparison: 5-Methoxy-2-(trifluoromethoxy)phenylboronic acid is unique due to the presence of both methoxy and trifluoromethoxy groups. These functional groups enhance its reactivity and selectivity in chemical reactions compared to similar compounds. The trifluoromethoxy group, in particular, imparts unique electronic properties that influence the compound’s behavior in cross-coupling reactions .
Properties
IUPAC Name |
[5-methoxy-2-(trifluoromethoxy)phenyl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BF3O4/c1-15-5-2-3-7(16-8(10,11)12)6(4-5)9(13)14/h2-4,13-14H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVMOUEZUHVCQSI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)OC)OC(F)(F)F)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BF3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20675113 | |
Record name | [5-Methoxy-2-(trifluoromethoxy)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20675113 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.95 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1079402-25-7 | |
Record name | [5-Methoxy-2-(trifluoromethoxy)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20675113 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Methoxy-2-(trifluoromethoxy)phenylboronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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